molecular formula C6H5ClN2O2 B1449291 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde CAS No. 1408333-68-5

6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde

Cat. No. B1449291
M. Wt: 172.57 g/mol
InChI Key: CUXALIBKCUOECD-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde (6-Cl-2-Me-3-oxo-2,3-DH-4-CAL) is a chlorinated carbaldehyde that has been studied extensively in both laboratory and clinical settings. It is a small molecule, with a molecular weight of 207.6 g/mol, and is a member of the pyridazine family of compounds. 6-Cl-2-Me-3-oxo-2,3-DH-4-CAL is an important chemical compound in the field of medicinal chemistry, and has been used in a variety of applications, including drug design, drug synthesis, and drug delivery.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde serves as a precursor in the synthesis of novel heterocyclic compounds through various chemical reactions. One notable method involves the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These intermediates are further utilized in the synthesis of heterocyclic chalcones and dipyrazolopyridines, showcasing the chemical versatility and potential application in developing new compounds with possible pharmacological activities (Quiroga et al., 2010).

Biological Activity Screening

The chemical framework of 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde and its derivatives has been explored for potential biological activities. Microwave-assisted synthesis of novel 2H-chromene derivatives incorporating this structure demonstrated remarkable antimicrobial activity against various bacterial strains and fungi. This suggests the utility of these compounds in the development of new antimicrobial agents, highlighting the importance of this chemical scaffold in drug discovery efforts (El Azab et al., 2014).

Antimicrobial Agent Development

Further research into compounds based on 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde has led to the design and synthesis of Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents. These studies have identified specific derivatives with potent antimicrobial properties, offering a pathway to new treatments for infectious diseases (Bairagi et al., 2009).

Supramolecular Assembly and Structural Analysis

The structural flexibility of derivatives of 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde facilitates their involvement in forming complex supramolecular structures. Research has demonstrated how these compounds participate in hydrogen bonding and π-π stacking interactions, forming sheets and chains that contribute to the understanding of molecular self-assembly and design principles for nanotechnology applications (Trilleras et al., 2014).

properties

IUPAC Name

6-chloro-2-methyl-3-oxopyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-9-6(11)4(3-10)2-5(7)8-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXALIBKCUOECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-2-methyl-4-styrylpyridazin-3(2H)-one (6 g, 24.32 mmol, Preparation #29), 4% aqueous osmium(VIII) oxide (0.1 mL, 1.216 mmol, Alfa-Aeser), 2,6-dimethylpyridine (5.21 g, 48.6 mmol, Aldrich) and sodium periodate (20.81 g, 97 mmol, Spectrochem) in aqueous dioxane (75%, 80 mL) was stirred at RT for about 3 h. The reaction mixture was diluted with water and the product extracted with EtOAc (5×60 mL). The combined organic layers were dried over sodium sulphate and evaporated under reduced pressure. The residue obtained was purified by silica gel (60-120) column chromatography by eluting with 30-50% EtOAc in hexane to afford 6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde 2 g (47.7%) as pale yellow solid; 1H NMR (400 MHz, CDCl3) δ 10.359 (s, 1H), 7.658 (s, 1H), 3.846 (s, 3H); MS m/z: 170.9 (M−H)−
Name
6-chloro-2-methyl-4-styrylpyridazin-3(2H)-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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